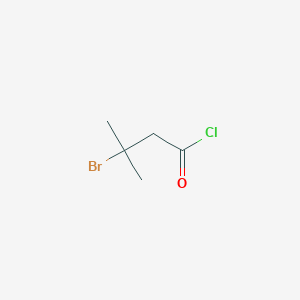![molecular formula C12H17BrN4O4S B2718871 4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine CAS No. 2097909-17-4](/img/structure/B2718871.png)
4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine” is a chemical compound with the molecular formula C12H17BrN4O4S. It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, and morpholine, a six-membered ring with one nitrogen and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a morpholine ring via a sulfonyl bridge . The pyrimidine ring is substituted at the 5-position with a bromine atom . The morpholine ring is a six-membered ring with one nitrogen and one oxygen atom .Physical And Chemical Properties Analysis
This compound appears as a white to light yellow powder . It has a melting point of 86°C to 93°C . The compound has a molecular weight of 393.26 g/mol.Wissenschaftliche Forschungsanwendungen
Antibacterial Evaluation
Compounds with pyrimidine and morpholine functionalities, such as thiazolo[4,5-d]pyrimidines, have been synthesized and subjected to antibacterial evaluations, indicating their potential application in developing new antibacterial agents. The reaction involving bromo-substituted pyrimidine with carbon disulfide and further modifications, including the introduction of morpholine groups, suggests a framework for creating compounds with antibacterial properties (Rahimizadeh et al., 2011).
Hydrogen Bonding and Structural Analysis
The study of hydrogen bonding in proton-transfer compounds involving morpholine and other aliphatic nitrogen Lewis bases with 5-sulfosalicylic acid highlights the significance of these interactions in defining the structural features of chemical compounds. This research can be foundational in understanding the structural chemistry of complex molecules incorporating morpholine and bromopyrimidinyl functionalities (Smith et al., 2011).
Photophysical Evaluation
Research on 2-morpholino pyridine compounds as highly emissive fluorophores in both solution and solid state underscores the utility of morpholine derivatives in photophysical studies. These compounds are investigated for their high fluorescence quantum yields, indicating potential applications in material science, especially in developing fluorescent materials and optical sensors (Hagimori et al., 2019).
Modulation of Antibiotic Activity
The modulation of antibiotic activity against multidrug-resistant strains by compounds related to morpholine, such as 4-(Phenylsulfonyl) morpholine, illustrates the potential of morpholine derivatives in enhancing the efficacy of existing antibiotics. This suggests a promising research direction in tackling antibiotic resistance (Oliveira et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O4S/c13-10-7-14-12(15-8-10)21-11-1-2-17(9-11)22(18,19)16-3-5-20-6-4-16/h7-8,11H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYNGGZURKGUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclobutyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2718790.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2718793.png)


![2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2718797.png)

![5-Fluoro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2718799.png)
![N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2718800.png)
![1-ethyl-5-{[methyl(propyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2718801.png)
![Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate](/img/structure/B2718803.png)

![N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2718807.png)
![methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2718810.png)